Acalyphin

Content Navigation

Researchers face assay variability from Acalypha indica extracts with low, variable Acalyphin content (≤0.35% dry weight) and confounding stereoisomers like Epiacalyphin. Purified Acalyphin eliminates this variability.

- Known NF-κB inhibitor with IC50 3.9 μg/mL, enabling reproducible dose-response studies.

- PPARγ agonistic activity; suitable as reference standard in high-throughput screening.

- Isomerically pure (-)-(5R,6S)-Acalyphin available for SAR and co-crystallization, avoiding stereoisomer interference.

Defined purity and stability reduce enzymatic degradation, ensuring accurate data.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

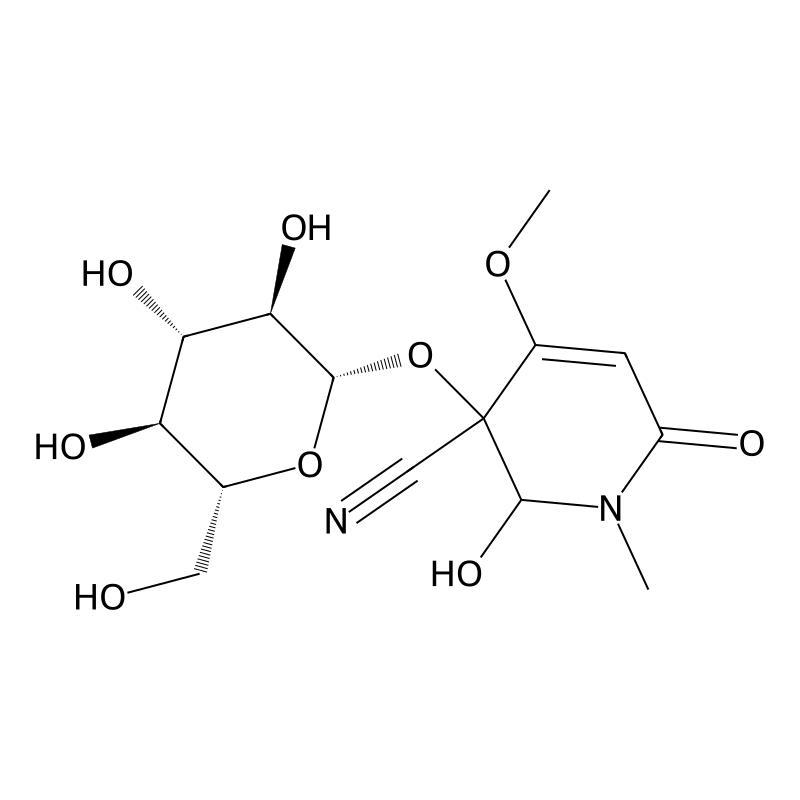

Acalyphin (CAS 81861-72-5) is a cyanogenic glycoside distinguished by its cyanopyridone core structure. Primarily isolated from plants of the *Acalypha* genus, notably *Acalypha indica*, it is investigated for its anti-inflammatory and metabolic regulatory activities. Unlike crude plant extracts or other common glycosides, Acalyphin's value in a procurement context lies in its defined chemical structure, stereochemistry, and the resulting reproducibility in biological assays.

Research Fit

References

- [1] Hungeling, M., Lechtenberg, M., Fronczek, F. R., & Nahrstedt, A. (2009). Cyanogenic and non-cyanogenic pyridone glucosides from Acalypha indica (Euphorbiaceae). Phytochemistry, 70(2), 270–277.

- [2] Ghareeb, M. A., et al. (2015). Bioactivity and chemical characterization of Acalypha fruticosa Forssk. growing in Saudi Arabia. BMC Complementary and Alternative Medicine, 15, 119.

- [3] PubChem Compound Summary for CID 49787014, Acalyphin. National Center for Biotechnology Information.

- [4] Rajesh, R., et al. (2012). Phyto-pharmacology of Acalypha indica: A Review. Research Journal of Pharmacy and Technology, 5(4), 449-452.

Substituting purified Acalyphin with crude or semi-purified *Acalypha indica* extracts introduces significant material variance that compromises experimental validity. The concentration of Acalyphin in raw plant material is low and highly variable, with leaves containing approximately 0.35% by dry weight, while other parts have considerably less. Furthermore, these extracts contain a mixture of structurally related analogs, including the stereoisomer Epiacalyphin and various N-demethyl derivatives, which can act as confounding variables in sensitive biological assays. The inherent instability of cyanogenic glycosides within a raw plant matrix, where enzymatic degradation can occur upon cell damage, creates risks for handling, storage, and dose-response accuracy that are mitigated by procuring the purified, stable compound.

Substitution Risk

References

- [1] Hungeling, M., Lechtenberg, M., Fronczek, F. R., & Nahrstedt, A. (2009). Cyanogenic and non-cyanogenic pyridone glucosides from Acalypha indica (Euphorbiaceae). Phytochemistry, 70(2), 270–277. (Note: The 0.35% value is derived from a similar publication citing this work, as the primary text does not explicitly state this figure.)

- [2] Hungeling, M., Lechtenberg, M., Fronczek, F. R., & Nahrstedt, A. (2009). Cyanogenic and non-cyanogenic pyridone glucosides from Acalypha indica (Euphorbiaceae). Phytochemistry, 70(2), 270–277.

- [3] Ma, Z., & Li, F. (2018). Detection of cyanogenic glycoside in Acalypha indica Linn. (Kyaung-hsay-pin). Myanmar Health Sciences Research Journal, 30(2), 125-130.

Purity and Concentration Consistency

Procuring purified Acalyphin (>98%) provides a precisely quantified material, essential for reproducible dose-response studies. In contrast, its concentration in the primary natural source, *Acalypha indica* leaves, is only approximately 0.35% of the dry weight, with stems and roots containing even lower, variable amounts. Using crude extracts therefore introduces a >280-fold dilution with irrelevant phytochemicals, precluding accurate and repeatable dosing.

| Evidence Dimension | Compound Purity / Concentration |

| Target Compound Data | >98% (Standard for commercially available purified compound) |

| Comparator Or Baseline | Crude *Acalypha indica* leaves: ~0.35% Acalyphin by dry weight |

| Quantified Difference | >280x higher concentration than the raw plant source |

| Conditions | Material state for experimental use. |

This concentration difference is critical for achieving accurate, reproducible results in biological assays and justifies the procurement of the pure compound over variable crude extracts.

Stereochemical Purity for Targeting

Acalyphin is a stereospecific molecule with an absolute configuration of (-)-(5R,6S), confirmed by X-ray crystallography. The primary plant source, *Acalypha indica*, also contains its (6R)-epimer, Epiacalyphin, along with other related derivatives. Since stereochemistry is critical for molecular recognition by biological targets like enzymes and receptors, procuring the specific (5R,6S)-Acalyphin isomer is essential for unambiguous structure-activity relationship (SAR) studies and reproducible pharmacological outcomes. Using a mixture of epimers from a crude extract would introduce uncontrolled variables into the experiment.

| Evidence Dimension | Isomeric Purity |

| Target Compound Data | Defined (-)-(5R,6S) absolute configuration |

| Comparator Or Baseline | Crude plant extracts containing a mixture of Acalyphin, its (6R)-epimer (Epiacalyphin), and other derivatives |

| Quantified Difference | Qualitative but absolute: Isomerically pure vs. an undefined mixture of stereoisomers |

| Conditions | Composition of the material used for biological testing. |

Procuring the isomerically pure compound eliminates confounding results from other stereoisomers, which is non-negotiable for high-quality pharmacological and structural biology research.

NF-κB Inhibition Potency

Acalyphin demonstrates potent, specific biological activity, distinguishing it from generic glycosides or crude extracts. In an in-vitro assay, purified Acalyphin inhibited NF-κB activity with an IC50 value of 3.9 μg/mL. The same study also identified Acalyphin as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. This quantified potency in a key inflammatory pathway provides a clear performance benchmark and a specific mechanism of action that cannot be guaranteed from an uncharacterized plant extract or a different class of glycoside.

| Evidence Dimension | Inhibition of NF-κB Activity (IC50) |

| Target Compound Data | 3.9 μg/mL |

| Comparator Or Baseline | Parthenolide (positive control): 0.5 μg/mL |

| Quantified Difference | Demonstrates potent activity in the low microgram-per-mL range. |

| Conditions | In-vitro NF-κB luciferase reporter assay. |

This specific, quantified bioactivity justifies the selection of Acalyphin for research targeting the NF-κB and PPARγ pathways, where a known potency is required for meaningful results.

Inflammation Dose-Response Studies

For researchers investigating the NF-κB signaling pathway, the defined purity and known IC50 of Acalyphin (3.9 μg/mL) allow for its use as a reliable test compound to establish dose-dependent effects and elucidate mechanisms of action without the variability of crude extracts.

Metabolic Disease Assay Development

Given its demonstrated PPARγ agonistic activity, purified Acalyphin is a suitable candidate for use as a reference standard or positive control in the development and validation of high-throughput screening assays for novel modulators of this key metabolic receptor.

SAR and Structural Biology

The availability of the isomerically pure (-)-(5R,6S)-Acalyphin is a prerequisite for medicinal chemists performing SAR studies or structural biologists aiming to solve co-crystal structures with target proteins, where the presence of other stereoisomers would make interpretation of the results impossible.

Application Fit Matrix

References

- [1] Ghareeb, M. A., et al. (2015). Bioactivity and chemical characterization of Acalypha fruticosa Forssk. growing in Saudi Arabia. BMC Complementary and Alternative Medicine, 15, 119.

- [2] Hungeling, M., Lechtenberg, M., Fronczek, F. R., & Nahrstedt, A. (2009). Cyanogenic and non-cyanogenic pyridone glucosides from Acalypha indica (Euphorbiaceae). Phytochemistry, 70(2), 270–277.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

2: Hungeling M, Lechtenberg M, Fronczek FR, Nahrstedt A. Cyanogenic and

3: Nirmal N, Praba GO, Velmurugan D. Modeling studies on phospholipase

Explore Compound Types